1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene with a brominated fluorinated compound. This reaction can be carried out under acidic or basic conditions, and the resulting hydrogen fluoride or hydrogen bromide can be neutralized and recovered . Industrial production methods often involve multi-step synthesis, including Friedel-Crafts acylation followed by halogenation and methoxylation .
Chemical Reactions Analysis
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis, where the bromine or fluorine atoms can be substituted with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, leading to the formation of different products.
Scientific Research Applications
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation processes, facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a methoxy group, leading to different chemical properties and uses.
4-Bromobenzotrifluoride: Lacks both the fluorine and methoxy groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-2-4(8(11,12)13)6(10)3-5(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBUZHKPPTXFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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